3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine
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Overview
Description
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1,3-thiazol-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine typically involves the reaction of 5-methyl-1,3-thiazol-2-ol with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by nucleophilic substitution with a pyridine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated pyridines or thiazoles with bases like NaH or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application, but common targets include microbial enzymes, cancer cell receptors, and inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-aminopyridine: A pyridine derivative with comparable chemical reactivity.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings in different configurations.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMAQYDQOAAHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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